BD-1047 dihydrobromide BD-1047 dihydrobromide BD 1047 is a selective antagonist of sigma-1 (σ1) receptors (Ki = 0.9 nM in a radioligand binding assay). It is selective for σ1 receptors with binding affinity values greater than 10,000 nM for human recombinant dopamine, opioid, PCP, and serotonin receptors in vitro. In vivo, pretreatment with BD 1047 protects against convulsions and lethality induced by cocaine and reduces cocaine-induced locomotor activity. It reduces dystonias induced by the σ receptor agonists haloperidol and di-o-tolylguanidine (DTG) in rats in a dose-dependent manner. In vivo administration of BD 1047 also attenuates mechanical allodynia and microglial activation in a rat model of bone cancer pain.
BD1047 is a potent and selective Sigma-1 Receptor Antagonist. It has effects in animal studies suggestive of antipsychotic activity and may also be useful in the treatment of neuropathic pain. BD-1047 has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2.
Brand Name: Vulcanchem
CAS No.: 138356-21-5
VCID: VC0520602
InChI: InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
SMILES: Array
Molecular Formula: C13H22Br2Cl2N2
Molecular Weight: 437.0 g/mol

BD-1047 dihydrobromide

CAS No.: 138356-21-5

Cat. No.: VC0520602

Molecular Formula: C13H22Br2Cl2N2

Molecular Weight: 437.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BD-1047 dihydrobromide - 138356-21-5

Specification

CAS No. 138356-21-5
Molecular Formula C13H22Br2Cl2N2
Molecular Weight 437.0 g/mol
IUPAC Name N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide
Standard InChI InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
Standard InChI Key WOALTFHGLDVJHK-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br
Appearance Solid powder

Introduction

Chemical Identity and Structure

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide consists of a trimethylethylenediamine backbone with a 3,4-dichlorophenyl moiety, stabilized as a dihydrobromide salt. This structure confers specific binding properties that enable its interaction with sigma receptors, particularly the sigma-1 subtype. The compound's unique structure enables high selectivity for its target receptors, making it valuable for pharmacological research.

The compound can be characterized by the following identifiers:

ParameterValue
Chemical FormulaC13H22Br2Cl2N2
Molecular Weight437.04 g/mol
CAS Number138356-21-5
InChIInChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H
InChI KeyWOALTFHGLDVJHK-UHFFFAOYSA-N
Canonical SMILESCN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br

The structure contains a dichlorophenyl group connected to a trimethylated ethylenediamine backbone, with two bromine counterions that stabilize the compound in its salt form .

Physical and Chemical Properties

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide exhibits specific physicochemical properties that influence its handling in laboratory settings and its pharmacokinetic behavior in biological systems. Understanding these properties is essential for researchers working with this compound.

PropertyCharacteristic
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
LogP4.945
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Purity (commercial)≥98% by HPLC

The relatively high LogP value indicates the compound's lipophilic nature, which may facilitate its passage across cell membranes and the blood-brain barrier, an important consideration for compounds targeting central nervous system receptors .

Synthesis Methods

The synthesis of N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide typically involves a reaction between 3,4-dichlorophenethylamine and N,N-dimethyl-2-chloroethylamine hydrochloride. This reaction commonly takes place in organic solvents such as dichloromethane, in the presence of a base like sodium carbonate. Following the reaction, the product is treated with hydrobromic acid to obtain the dihydrobromide salt form of the compound.

For industrial production, the synthesis follows similar pathways but is scaled up with careful control of reaction conditions to ensure high yields and purity. The final product is typically purified using recrystallization or chromatographic methods to achieve the high purity required for research applications.

Recent patent literature suggests environmentally friendly synthesis methods for trimethylethylenediamine derivatives, which could potentially be adapted for the synthesis of this compound. These methods focus on using aqueous solutions and greener reaction conditions to reduce environmental impact .

Biological Activity and Mechanism of Action

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide primarily acts as a selective functional antagonist of sigma receptors, with particular affinity for the sigma-1 receptor subtype. Sigma-1 receptors are intracellular chaperone proteins that modulate various cellular functions, including calcium signaling, neurotransmitter release, and cell survival pathways.

When the compound binds to sigma-1 receptors, it blocks the actions of sigma-1 agonists, preventing their effects on downstream signaling pathways. This antagonistic activity has been demonstrated in various experimental models, where it effectively reverses effects mediated by sigma-1 receptor activation .

Research findings have shown that N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide can:

  • Competitively block the effects of sigma-1 receptor agonists on lymphatic vessel contractility

  • Interfere with intracellular calcium signaling pathways modulated by sigma-1 receptors

  • Prevent sigma-1 receptor-mediated alterations in neurotransmitter systems

The compound's high selectivity for sigma-1 receptors makes it a valuable tool for dissecting the specific roles of this receptor in various physiological and pathological processes .

Research Applications

Due to its selective antagonistic properties at sigma-1 receptors, N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide has found numerous applications in neuropharmacological and oncological research.

Neuropsychiatric Research

The compound has been extensively used in studies investigating the role of sigma-1 receptors in various neuropsychiatric conditions. Its ability to block sigma-1 receptor-mediated effects has made it valuable for understanding the contributions of this receptor system to:

  • Depression and anxiety mechanisms

  • Psychosis and antipsychotic drug actions

  • Pain perception and modulation

  • Neuroprotection and neurodegeneration

Cancer Research

Preliminary studies have indicated potential anticancer properties of N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide. In vitro assays have demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines, suggesting possible applications in oncology research.

Mechanistic Studies

The compound serves as an important tool for elucidating the cellular and molecular mechanisms underlying sigma-1 receptor function. By selectively blocking this receptor, researchers can better understand its role in various physiological processes and potential involvement in disease states .

In Vitro Studies

Several in vitro studies have demonstrated the effects of N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide at the cellular and molecular levels.

In one key study, the compound was found to attenuate the protective effects of cutamesine (a sigma-1 receptor agonist) in mouse photoreceptor-derived 661W cells exposed to light damage. When administered, it countered cutamesine's ability to lower the rate of cell death, suggesting that the protective effects of cutamesine were indeed mediated through sigma-1 receptors .

Additionally, the compound blocked cutamesine's ability to reduce elevated levels of caspase 3/7 activity and mitochondrial damage in these cells, further confirming the involvement of sigma-1 receptors in cell survival pathways .

In cancer-related studies, the compound has shown promise in inhibiting the growth of certain cancer cell lines, although the exact mechanisms behind these effects require further investigation. These findings suggest that sigma-1 receptors may be potential targets for anticancer therapies.

In Vivo Studies

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide has been studied in various animal models to assess its effects and potential therapeutic applications.

Antipsychotic-Like Effects

In behavioral studies using mice, the compound demonstrated antipsychotic-like properties. At a dose of 10 mg/kg administered via intraperitoneal injection, it significantly reduced climbing behavior induced by apomorphine in mice. This effect is consistent with potential antipsychotic activity, as apomorphine-induced climbing is a behavioral model used to screen for antipsychotic compounds .

Pain Modulation

The compound has demonstrated the ability to reverse the potentiation of sigma-1 receptor agonists in NMDA-induced pain behavior and phosphorylated NMDA receptor subunit 1 (pNR1) immunoreactivity. This finding points to a potential role for sigma-1 receptor antagonists in pain management strategies .

Study TypeModelDoseRouteEffect
AntipsychoticApomorphine-induced climbing in mice10 mg/kgIntraperitonealReduced climbing behavior
AntidepressantForced swimming test with pramipexole and sertralineNot specifiedNot specifiedCountered antidepressant effect
PainNMDA-induced pain behaviorNot specifiedNot specifiedReversed potentiation by sigma-1 agonists

Comparison with Similar Compounds

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide possesses unique characteristics that distinguish it from other sigma receptor ligands. Understanding these differences is crucial for researchers selecting appropriate tools for investigating sigma receptor functions.

Compared to other sigma receptor ligands, this compound is characterized by its high selectivity for sigma-1 receptors. Similar compounds include:

  • N'-[2-(3,4-dichlorophenyl)ethyl]-N-(3-phenylpropyl)piperazine (another sigma-1 receptor antagonist) with a similar binding profile but lower affinity

  • 2-(4-Morpholinethyl)-1-phenylcyclohexanecarboxylate hydrochloride (a sigma-1 receptor agonist) used in research for studying receptor function

  • Ditolylguanidine (a non-selective sigma receptor ligand)

The high selectivity and potency of N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide make it particularly valuable for research focused specifically on sigma-1 receptor functions, allowing for clearer differentiation of sigma-1 versus sigma-2 receptor-mediated effects.

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